5-Ethynyl-dUTP 98 %, 100 mM in water

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

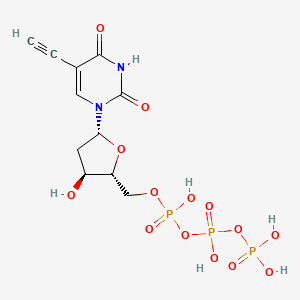

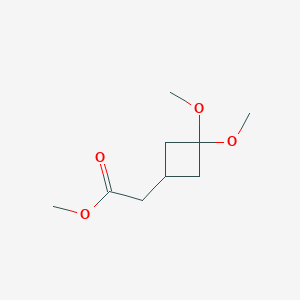

5-Ethynyl-dUTP (5-EdUTP) is a synthetic nucleotide that is incorporated into DNA by PCR to produce ethynyl-functionalized DNA . It is supplied in water at a concentration of 100 mM . .

Molecular Structure Analysis

The molecular formula of 5-Ethynyl-dUTP is C11H15N2O14P3 . It has a molecular weight of 492.16 g/mol .Chemical Reactions Analysis

5-Ethynyl-dUTP is incorporated into DNA by Primer Extension with family A polymerase Taq and family B polymerases . This results in the production of ethynyl-functionalized DNA .Physical And Chemical Properties Analysis

5-Ethynyl-dUTP is a colorless to slightly yellow solution in water . It has a concentration of 100 mM - 110 mM and a pH of 7.5 ±0.5 . Its spectroscopic properties include a maximum wavelength (λ max) of 288 nm and a molar absorptivity (ε) of 12.0 L mmol^-1 cm^-1 (Tris-HCl pH 7.5) .Scientific Research Applications

Incorporation into RNA by T7 RNA Polymerase-Mediated In Vitro Transcription

5-Ethynyl-UTP can be incorporated into RNA by T7 RNA polymerase-mediated in vitro transcription . The resulting alkyne-functionalized RNA can subsequently be processed via Cu (I)-catalyzed (azide-alkyne) click chemistry .

Production of Alkyne-Functionalized RNA

5-Ethynyl-UTP is used to produce alkyne-functionalized RNA . This functionalization allows for further modifications and applications, such as the attachment of fluorophores or other functional groups.

Use in Fluorescent DNA Toolkit

The compound is used in the synthesis of a highly fluorescent DNA toolkit . Attachment of Cy3, Cy3B, and Cy5 to the 5-position of thymidine by an ethynyl linker enabled the synthesis of an oligonucleotide FRET system . The rigid linker between the dye and nucleobase minimizes dye–dye and dye–DNA interactions and reduces fluorescence quenching .

3′-End Labeling of Nucleic Acids

A polymerase ribozyme can use 5-Ethynyl-UTP to label the 3′ end of RNA or DNA molecules . This enables the detection and/or capture of selectively labeled materials .

Use in SELEX for High Binding Affinity and Nuclease Resistant Aptamers

5-Ethynyl-UTP can be used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for the identification of high binding affinity and nuclease resistant aptamers .

5-Ethynyl-UTP allows for the introduction of a variety of functional groups, such as a fluorophore, biotin, azide, or alkyne moiety . This expands the range of potential applications in nucleic acid research.

Mechanism of Action

Target of Action

5-Ethynyl-UTP, also known as 5-Ethynyl-dUTP, is a nucleotide analog . Its primary target is the RNA polymerase , specifically the T7 RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

5-Ethynyl-UTP interacts with its target by getting incorporated into RNA during the transcription process . This incorporation is mediated by T7 RNA polymerase . As a result, it produces alkyne-functionalized RNA .

Biochemical Pathways

The primary biochemical pathway affected by 5-Ethynyl-UTP is the transcription process . By incorporating into the newly synthesized RNA, it alters the RNA structure, resulting in the formation of alkyne-functionalized RNA . This modification can subsequently be processed via Cu(I)-catalyzed (azide-alkyne) click chemistry .

Pharmacokinetics

It’s known that the compound is supplied in water at a concentration of 100 mm - 110 mm , suggesting it is water-soluble and could potentially be distributed throughout the body via the circulatory system.

Result of Action

The primary molecular effect of 5-Ethynyl-UTP’s action is the production of alkyne-functionalized RNA . This modified RNA can be further processed to introduce a biotin group for purification tasks, a fluorescent group for microscopic imaging, or to crosslink the RNA to azide-functionalized biomolecules like proteins .

Action Environment

The action of 5-Ethynyl-UTP can be influenced by various environmental factors. For instance, the compound is stored at -20°C and can tolerate short-term exposure (up to 1 week cumulative) to ambient temperature . Additionally, the pH of the solution it’s supplied in is 7.5 ±0.5 , suggesting that changes in pH could potentially affect its stability or efficacy.

properties

IUPAC Name |

[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMHUFFLTBRLKE-DJLDLDEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-UTP | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)